2-(1,3-benzothiazol-2-ylamino)-4-(4-fluorophenyl)-4,6,7,8-tetrahydroquinazolin-5(1H)-one
CAS No.:
Cat. No.: VC15031033
Molecular Formula: C21H17FN4OS
Molecular Weight: 392.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C21H17FN4OS |
|---|---|
| Molecular Weight | 392.5 g/mol |
| IUPAC Name | 2-(1,3-benzothiazol-2-ylamino)-4-(4-fluorophenyl)-4,6,7,8-tetrahydro-1H-quinazolin-5-one |
| Standard InChI | InChI=1S/C21H17FN4OS/c22-13-10-8-12(9-11-13)19-18-15(5-3-6-16(18)27)23-20(25-19)26-21-24-14-4-1-2-7-17(14)28-21/h1-2,4,7-11,19H,3,5-6H2,(H2,23,24,25,26) |
| Standard InChI Key | RFROMTHAXRSRMI-UHFFFAOYSA-N |
| Canonical SMILES | C1CC2=C(C(N=C(N2)NC3=NC4=CC=CC=C4S3)C5=CC=C(C=C5)F)C(=O)C1 |
Introduction
Structural Features and Classification
Molecular Architecture
The compound’s molecular formula, , reflects a fusion of three critical structural domains:
-
Benzothiazole moiety: A bicyclic system comprising a benzene ring fused to a thiazole ring, known for its electron-deficient nature and capacity to engage in π-π stacking interactions with biological targets .
-
Tetrahydroquinazolinone core: A partially saturated quinazolinone system that enhances metabolic stability compared to fully aromatic analogs. The ketone group at position 5 introduces hydrogen-bonding potential.
-
4-Fluorophenyl substituent: The fluorine atom at the para position of the phenyl ring enhances lipophilicity and modulates electronic effects, potentially improving blood-brain barrier permeability.
Table 1: Key Structural and Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Weight | 392.5 g/mol |
| IUPAC Name | 2-(1,3-benzothiazol-2-ylamino)-4-(4-fluorophenyl)-4,6,7,8-tetrahydro-1H-quinazolin-5-one |
| Canonical SMILES | C1CC2=C(C(N=C(N2)NC3=NC4=CC=CC=C4S3)C5=CC=C(C=C5)F)C(=O)C1 |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 5 |
| Topological Polar Surface Area | 97.8 Ų |
The compound’s three-dimensional conformation, as revealed by its InChIKey (RFROMTHAXRSRMI-UHFFFAOYSA-N), suggests a rigid scaffold with limited rotational freedom, a feature often associated with selective target binding.
Synthetic Pathways
Multi-Step Organic Synthesis
The synthesis of 2-(1,3-benzothiazol-2-ylamino)-4-(4-fluorophenyl)-4,6,7,8-tetrahydroquinazolin-5(1H)-one typically involves sequential nucleophilic substitutions and cyclization reactions. A generalized approach includes:
-
Formation of the tetrahydroquinazolinone core: Cyclocondensation of 4-fluorobenzaldehyde with cyclohexanone derivatives under acidic conditions generates the tetrahydroquinazolinone skeleton.
-
Introduction of the benzothiazole-2-amine group: Coupling the core with 2-aminobenzothiazole via nucleophilic aromatic substitution, often catalyzed by palladium complexes in inert atmospheres.
-
Optimization of reaction conditions: Controlled temperatures (70–100°C) and anhydrous solvents (e.g., DMF or THF) are critical to achieving yields exceeding 60% while minimizing side reactions.
Challenges in Purification
Due to the compound’s low solubility in polar solvents, chromatographic purification often employs gradient elution with hexane/ethyl acetate mixtures. Recrystallization from dichloromethane-methanol systems yields crystals suitable for X-ray diffraction analysis, though no published crystallographic data exists to date.
Related Compounds and Research Findings
Benzothiazole-Quinazolinone Hybrids
Patent WO2009087127A1 discloses modulators of amyloid-beta aggregation containing benzothiazol-2-ylamino groups . While distinct in application, these compounds share synthetic intermediates with the target molecule, underscoring the versatility of benzothiazole-quinazolinone frameworks in drug design .
Fluorophenyl-Containing Derivatives
The 4-fluorophenyl motif appears in antiviral agents like 4a (Fig. 2 in ), a thiazolylbenzimidazole derivative active against HBV (EC₅₀ = 3.7 μM in HepG2.2.15 cells) . Fluorine’s electronegativity likely enhances target binding through dipole interactions, a property exploitable in optimizing the subject compound’s pharmacokinetics .
Chemical Reactivity and Derivative Synthesis
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume